![molecular formula C15H14ClNO3 B2701118 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol CAS No. 1091617-54-7](/img/structure/B2701118.png)
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Optoelectronic Properties and Bioactivity
The synthesis and characterization of imine derivatives, including compounds with structural similarities to 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol, have shown significant insights into their optoelectronic properties and bioactivity. A comprehensive study involving single-crystal X-ray diffraction (XRD), Hirshfeld surface analysis, and computational methods like quantum chemical and molecular docking methods has been conducted. These imine derivatives exhibit potential inhibition properties against crucial proteins of SARS-CoV-2, highlighting their relevance in bioactivity research. The computational analysis sheds light on their molecular structure, offering a pathway for exploring these compounds in optoelectronic applications and as potential therapeutic agents against viral infections (Ashfaq et al., 2022).
Environmental Analysis
Research on phenolic compounds, including chlorophenols similar to the target compound, outlines their determination in water and industrial effluents. The use of liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) showcases the methodological advancements in detecting priority pollutants. This study is pivotal for environmental monitoring and management, providing a foundation for analyzing similar compounds in various matrices (Castillo et al., 1997).
Conductivity and Band Gap Analysis
The synthesis and analysis of oligomer-metal complexes derived from Schiff base oligomers, such as oligo-2-[(4-chlorophenyl) imino methylene] phenol, highlight their significant optoelectronic properties. These studies explore the conductivity, band gap, and solubility in organic solvents, contributing to the understanding of their potential in materials science. Such research underpins the applications of these compounds in developing new materials with specific optoelectronic characteristics (Kaya & Koyuncu, 2006).
Crystallographic and Spectroscopic Studies
Crystallographic and spectroscopic studies on derivatives of salicylideneaniline, structurally related to 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol, provide insights into their molecular structure. These studies, including X-ray diffraction and NMR spectroscopy, offer detailed information on their configuration and potential applications in various scientific domains, such as material science and molecular electronics (Demirtaş et al., 2018).
Riboflavin Photosensitized Oxidation
Investigations into the riboflavin-sensitized photooxidation of chlorophenols have implications for understanding the environmental fate of such compounds. These studies help in assessing the potential formation of hazardous by-products like chlorinated dioxins in natural waters, contributing to environmental safety and pollution control measures (Plimmer & Klingebiel, 1971).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-[(2,5-dimethoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-4-6-15(20-2)13(8-12)17-9-10-7-11(16)3-5-14(10)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDOFOQCSBPFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

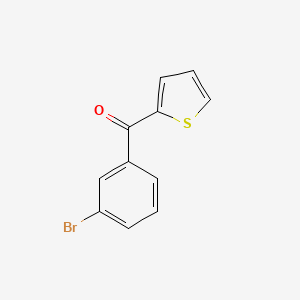
![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)
![3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2701042.png)
![N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)
![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)
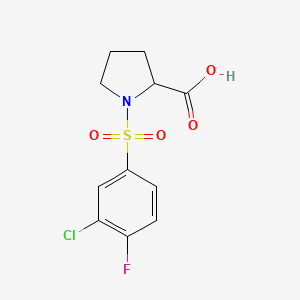
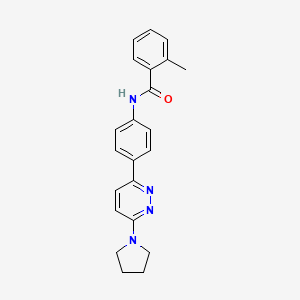
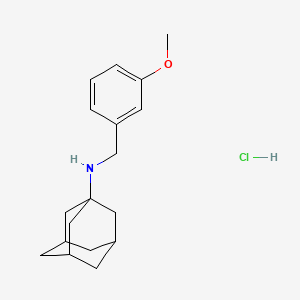
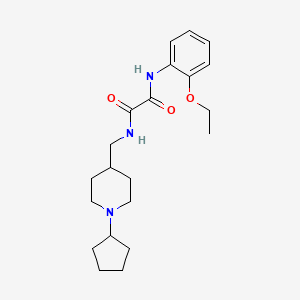
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)